molecular formula C17H18ClN5O2S B2806397 N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895006-46-9

N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2806397
CAS RN: 895006-46-9
M. Wt: 391.87
InChI Key: LLDBZLKNNZHINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18ClN5O2S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Properties

The synthesis and exploration of heterocyclic compounds, particularly those containing the triazolopyrimidine motif, have garnered significant interest due to their diverse biological properties. For instance, Britsun et al. (2006) detailed reactions leading to the formation of triazolopyrimidines, shedding light on the synthetic pathways that can potentially apply to compounds like the one . Such synthetic routes are crucial for creating derivatives for further biological testing (Britsun et al., 2006).

Karpina et al. (2019) focused on the synthesis and biological assessment of triazolopyridine derivatives, highlighting the significance of fused heterocyclic 1,2,4-triazoles in drug development due to their varied biological properties. This research underscores the potential of such compounds in medicinal chemistry, possibly extending to the compound of interest (Karpina et al., 2019).

Insecticidal and Antimicrobial Applications

Fadda et al. (2017) investigated the insecticidal properties of novel heterocycles against Spodoptera littoralis, demonstrating the potential agricultural applications of such compounds. This suggests that derivatives of the specified compound might also find use in pest control, contingent upon further specific studies (Fadda et al., 2017).

Antimicrobial and antitumor properties of triazolopyrimidine derivatives have also been a subject of interest. Gomha et al. (2018) synthesized novel triazolopyrimidines and pyridotriazolopyrimidinones, evaluating their antimicrobial activities. Their findings contribute to the understanding of how structural variations in triazolopyrimidines influence biological activity, potentially guiding future research on the compound discussed (Gomha et al., 2018).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-2-5-12-8-14(24)20-16-21-22-17(23(12)16)26-10-15(25)19-9-11-6-3-4-7-13(11)18/h3-4,6-8H,2,5,9-10H2,1H3,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDBZLKNNZHINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

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